Uprosertib hydrochloride
Descripción general
Descripción
Uprosertib, also known as GSK2141795, is a small molecule that has been used in trials studying the treatment of various types of cancer, including melanoma, solid tumors, cervical cancer, and HER2/Neu Negative . It belongs to the class of organic compounds known as amphetamines and derivatives, which are organic compounds containing or derived from 1-phenylpropan-2-amine .
Molecular Structure Analysis
Uprosertib has a molecular formula of C18H16Cl2F2N4O2 and an average molecular weight of 429.25 . The hydrochloride form of Uprosertib has a molecular formula of C18H17Cl3F2N4O2 and an average molecular weight of 465.71 .Physical And Chemical Properties Analysis
Uprosertib hydrochloride has a water solubility of 0.0351 mg/mL, a logP of 3.26 (ALOGPS) and 2.59 (Chemaxon), and a logS of -4.1 (ALOGPS). It has a pKa (Strongest Acidic) of 14.04 and a pKa (Strongest Basic) of 9.02. It has a physiological charge of 1, a hydrogen acceptor count of 3, and a hydrogen donor count of 2 .Aplicaciones Científicas De Investigación
1. Cancer Treatment Research
Uprosertib hydrochloride has been investigated for its potential in cancer treatment. A study by (Tolcher et al., 2020) focused on a phase I dose-escalation trial of uprosertib in combination with trametinib in patients with solid tumors. This study aimed to determine the safety, tolerability, and recommended phase II doses for patients with specific types of cancer. However, the study found that continuous and intermittent dosing of trametinib in combination with uprosertib was not well-tolerated, and minimal clinical activity was observed in all schedules tested.
2. Resistance to Cancer Treatment
Another aspect of research on uprosertib hydrochloride involves its resistance mechanisms in cancer treatment. (Barnes et al., 2020) investigated how lactic acidosis induces resistance to uprosertib in colon cancer cells. The study found that lactic acid-induced resistance to uprosertib was characterized by increased cell survival and reduced apoptosis, suggesting that inhibiting lactate transport or oxidative metabolism could potentially reverse this resistance.
3. Drug Resistance in Breast Cancer
Uprosertib is also being studied for its role in overcoming drug resistance in breast cancer. A comprehensive review by (Kaboli et al., 2020) discusses the potential of uprosertib as part of Akt-targeted therapy in breast cancer treatment. The review addresses the challenges of chemoresistance in breast cancer and the role of Akt inhibitors like uprosertib in potentially controlling cancer progression and immunosuppression.
Safety and Hazards
Propiedades
IUPAC Name |
N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)furan-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2F2N4O2.ClH/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9;/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27);1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPFKCIDRPWAFU-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)Cl)C2=C(OC(=C2)C(=O)N[C@@H](CC3=CC(=C(C=C3)F)F)CN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl3F2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Uprosertib hydrochloride | |
CAS RN |
1047635-80-2 | |
Record name | Uprosertib hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1047635802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UPROSERTIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50IE5H22B2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.